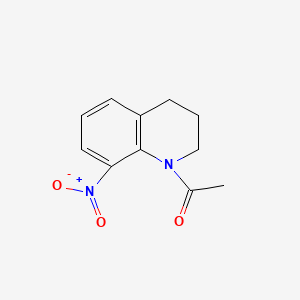

1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a nitro group and a ketone functional group in this compound suggests potential reactivity and applications in different chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves the following steps:

Nitration of Quinoline: The starting material, quinoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.

Reduction: The nitroquinoline is then reduced to 3,4-dihydroquinoline using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Acylation: The final step involves the acylation of the 3,4-dihydroquinoline with ethanoyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitro or ketone positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting microbial infections or cancer.

Biology: As a probe or inhibitor in biochemical studies involving quinoline-binding proteins or enzymes.

Industry: As an intermediate in the synthesis of agrochemicals, dyes, or materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Nitroquinoline: Lacks the ethanone group but shares the nitroquinoline core.

3,4-Dihydroquinoline: Lacks the nitro and ethanone groups but shares the dihydroquinoline core.

1-(8-Nitroquinolin-1-yl)ethanone: Similar but lacks the dihydro component.

Uniqueness

1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the combination of the nitro group, dihydroquinoline core, and ethanone group, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic compound belonging to the quinoline family, characterized by the presence of a nitro group and a ketone functional group. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 1-(8-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone

- Molecular Formula : C₁₁H₁₂N₂O₃

- Molecular Weight : 220.22 g/mol

- CAS Number : 1290608-24-0

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. This interaction can modulate enzyme activities and influence signaling pathways within cells.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the nitro group in this compound is likely to enhance its antimicrobial efficacy through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

Quinoline derivatives are also explored for their potential antitumor effects. In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cells by activating caspase pathways. This suggests that the compound may possess similar antitumor properties, warranting further investigation into its efficacy against various cancer cell lines.

Antioxidant Properties

The antioxidant capacity of quinoline derivatives has been documented in several studies. The ability of these compounds to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. Research on related quinoline compounds has shown significant inhibition of oxidative stress markers in cellular models, indicating a potential for this compound as an antioxidant agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 8-Nitroquinoline | Structure | Antimicrobial |

| 3,4-Dihydroquinoline | Structure | Antitumor |

| 1-(8-Nitroquinolin-1-yl)ethanone | Structure | Antioxidant |

Case Studies

Several case studies highlight the biological activity of quinoline derivatives:

- Antimicrobial Efficacy : A study tested various quinoline derivatives against Staphylococcus aureus and Escherichia coli, finding that modifications at the nitro position significantly enhanced antibacterial activity.

- Antitumor Mechanism : Research focused on the apoptotic effects of quinoline derivatives in human breast cancer cells revealed that certain structural modifications led to increased caspase activation and cell cycle arrest.

- Oxidative Stress Protection : A study evaluated the antioxidant capacity of quinoline derivatives using DPPH and ABTS assays, demonstrating that compounds with nitro groups exhibited superior radical scavenging abilities compared to their non-nitro counterparts.

Propriétés

IUPAC Name |

1-(8-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8(14)12-7-3-5-9-4-2-6-10(11(9)12)13(15)16/h2,4,6H,3,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVSCVLVIRONHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856713 |

Source

|

| Record name | 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290608-24-0 |

Source

|

| Record name | 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.